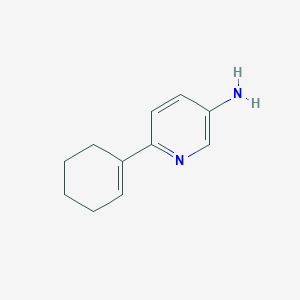

6-(Cyclohex-1-en-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(cyclohexen-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGLPOPFCSXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety data sheet (SDS) for 6-(Cyclohex-1-en-1-yl)pyridin-3-amine

An In-Depth Technical Guide to the Safe Handling and Application of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine

Introduction: Understanding the Molecule in Context

6-(Cyclohex-1-en-1-yl)pyridin-3-amine (CAS No. 1159821-24-5) is a heterocyclic compound featuring a pyridine ring substituted with an amine group and a cyclohexenyl moiety.[1] The aminopyridine scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide range of biologically active molecules. Aminopyridine derivatives have been explored as kinase inhibitors, modulators of nicotinic acetylcholine receptors (nAChRs), and as potential therapeutics for protozoan neglected tropical diseases.[2][3][4] The structural combination of a basic nitrogen center, an aromatic system, and a lipophilic cyclohexenyl group makes this molecule a versatile building block for creating libraries of compounds aimed at various biological targets.

However, this structural utility is intrinsically linked to significant biological activity that necessitates a profound understanding of its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded framework for the safe handling, use, and emergency management of this compound, tailored for a research and development environment.

PART 1: The Core Hazard Analysis - A Mechanistic Perspective

The primary toxicological concern with 6-(Cyclohex-1-en-1-yl)pyridin-3-amine stems from its aminopyridine core. Aminopyridines as a class are potent and acutely toxic compounds.[5] Their mechanism of action involves the blockade of voltage-gated potassium (K+) channels in neurons.[6][7][8]

This blockade prolongs the action potential, leading to an increased influx of calcium ions at the synapse and consequently enhancing the release of neurotransmitters.[6][8] This results in overstimulation of the central and peripheral nervous systems.[9] For researchers, this is not merely a toxicological fact but the causal explanation for the severe symptoms observed in exposure cases, which include hyperexcitability, tremors, convulsions, and in severe cases, respiratory arrest or heart failure.[6][9] It is also critical to understand that aminopyridines are readily absorbed through the skin, making dermal contact a significant route of exposure.[5]

PART 2: Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet for 6-(Cyclohex-1-en-1-yl)pyridin-3-amine is not publicly available, a reliable hazard profile can be constructed by extrapolating from data on closely related aminopyridines, such as 3-Aminopyridine and 4-Aminopyridine. The following classification should be considered provisional yet conservative for all laboratory work.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 or 3 | H300/H301: Fatal or Toxic if swallowed.[10][11] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[10][11] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[12] |

| Hazardous to the Aquatic Environment, Long-term | Category 1 or 2 | H410/H411: Very toxic or toxic to aquatic life with long lasting effects.[10][11] |

Signal Word: Danger

Hazard Pictograms:

PART 3: Experimental Protocols - A Self-Validating System

Adherence to protocol is paramount. The following workflows are designed to be self-validating, meaning the rationale for each step is embedded within the procedure itself, ensuring a conscious application of safety principles.

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed to mitigate the primary risks of inhalation and dermal absorption.

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Prepare all necessary materials: spatula, weigh boat, vial for the final solution, solvent, and vortex mixer. This minimizes time spent with the container open.

-

Donning PPE: At a minimum, a lab coat, chemical splash goggles, and double-gloving with nitrile gloves are required. The outer gloves will be removed and disposed of immediately after the weighing procedure.

-

Transport: Transport the sealed container of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine from its storage location to the fume hood in a secondary container.

-

Weighing:

-

Perform all manipulations deep within the chemical fume hood.

-

Carefully open the container. Avoid creating airborne dust.

-

Use a dedicated, clean spatula to transfer the desired amount of solid to a weigh boat on a tared analytical balance.

-

Securely close the primary container immediately after weighing.

-

-

Solubilization:

-

Transfer the weighed solid into the final vial.

-

Add the appropriate solvent using a pipette.

-

Cap the vial securely before removing it from the fume hood for vortexing or sonication.

-

-

Decontamination and Disposal:

-

Wipe the spatula and weigh boat with a solvent-dampened cloth.

-

Dispose of the weigh boat, outer gloves, and cleaning cloth into a dedicated hazardous waste container.

-

Wipe down the balance and the surface of the fume hood.

-

-

Labeling: The final solution must be clearly labeled with the compound name, concentration, solvent, date, and appropriate GHS hazard pictograms.

PART 4: Personal Protective Equipment (PPE) - The Last Line of Defense

The choice of PPE must be directly correlated to the known hazards of aminopyridines.

-

Eye/Face Protection: Chemical splash goggles are mandatory at all times. A face shield should be used in addition to goggles when there is a significant risk of splashes, such as during transfers of larger quantities of solutions.[13]

-

Skin Protection:

-

Gloves: Nitrile gloves are required. Given the high dermal toxicity, double-gloving is strongly recommended for all handling procedures.[12] Immediately remove and replace gloves if contamination is suspected.

-

Lab Coat: A standard lab coat is required. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: All work with the solid compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation.[14] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15]

PART 5: Emergency Procedures - Rapid and Informed Response

In the event of an exposure or spill, a rapid and correct response is critical.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention. Because aminopyridines are readily absorbed, systemic effects can occur from skin exposure.[5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

-

Spill Management:

-

Evacuate non-essential personnel from the area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[16]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

PART 6: Storage, Stability, and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[11] A designated, locked poison cabinet is recommended.

-

Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to moisture and direct sunlight.[12]

-

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Do not allow the material to enter drains or waterways, as it is toxic to aquatic life.[11]

PART 7: Physicochemical and Toxicological Data Summary

The following data is compiled from supplier information and extrapolated from related compounds for a comprehensive technical overview.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1159821-24-5 | [1] |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Solid (form not specified) | N/A |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1] |

| logP | 2.62 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Toxicological Data (Representative of Aminopyridine Class)

| Test | Species | Route | Value | Source |

| LD50 | Guinea Pig | Dermal | 500 mg/kg (for 2-Aminopyridine) | [5] |

| Acute Toxicity | Human | Ingestion | As little as 60 mg can cause severe poisoning (for 4-Aminopyridine). | [9] |

Conclusion

6-(Cyclohex-1-en-1-yl)pyridin-3-amine is a compound of significant interest for chemical and pharmaceutical research. Its utility, however, is matched by its potential toxicity, which is characteristic of the aminopyridine class. A thorough understanding of its mechanism of action as a potassium channel blocker provides the necessary context for appreciating its hazards. By implementing the robust, self-validating protocols for handling, PPE, and emergency response detailed in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment while exploring the potential of this valuable chemical scaffold.

References

-

U.S. Environmental Protection Agency (EPA). Aminopyridines.[Link]

-

Extension Toxicology Network (EXTOXNET). 4-AMINOPYRIDINE.[Link]

-

King, A. M., & Horowitz, B. Z. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 268–276. [Link]

-

PubMed. 4-aminopyridine toxicity: a case report and review of the literature.[Link]

-

ResearchGate. 4-Aminopyridine Toxicity: A Case Report and Review of the Literature.[Link]

-

Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.[Link]

-

Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine.[Link]

-

Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE.[Link]

-

PubChem. 6-(6-Chloro-3-pyridinyl)cyclohex-3-en-1-amine.[Link]

-

Wikipedia. Pyridine.[Link]

-

The Royal Society of Chemistry. Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts.[Link]

-

Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes.[Link]

-

Semantic Scholar. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.[Link]

-

PubChem. 6-Aminocyclohex-3-en-1-ol.[Link]

-

PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. epa.gov [epa.gov]

- 6. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

- 10. echemi.com [echemi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. alkalimetals.com [alkalimetals.com]

- 15. biochemopharma.fr [biochemopharma.fr]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols: The Suzuki-Miyaura Coupling of Cyclohexenylboronic Acid with Halopyridines

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the construction of complex molecular architectures is paramount. This guide focuses on a specific, high-value application of this reaction: the coupling of cyclohexenylboronic acid with various halopyridines. The resulting cyclohexenylpyridine scaffolds are integral components of numerous biologically active molecules and advanced materials.

This document provides an in-depth exploration of the reaction mechanism, offering researchers the causal understanding required for rational optimization and troubleshooting. We will dissect the catalytic cycle, detail field-proven experimental protocols, and address common challenges, grounding all recommendations in established scientific principles and authoritative literature.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle is universally accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] Understanding each step is critical to controlling the reaction's outcome.

Oxidative Addition: Catalyst Activation and Substrate Engagement

The catalytic cycle is initiated by the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[5] The first irreversible step involves the insertion of the coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the halopyridine.[6][7]

-

Mechanism: This step converts the Pd(0) catalyst into a square planar Pd(II) complex, formally oxidizing the palladium center.[8][9] For this reaction to proceed, the palladium center must be electron-rich and possess an open coordination site.

-

Substrate Reactivity: The rate of oxidative addition is highly dependent on the nature of the halide, following the general trend: I > OTf > Br >> Cl.[10] This is due to the decreasing strength of the carbon-halogen bond down the group.

-

Ligand Role: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed.[2][10] These ligands stabilize the Pd(0) center, promote the oxidative addition step by increasing electron density on the metal, and facilitate the subsequent reductive elimination step.[5][10] For challenging substrates like electron-rich or sterically hindered halopyridines, these advanced ligands are often essential.[11]

Transmetalation: The Key Carbon-Carbon Bond-Forming Step

Transmetalation is the transfer of the cyclohexenyl group from the boron atom to the palladium(II) center, displacing the halide ligand.[10] This step is often the rate-determining step of the catalytic cycle and is where the base plays its most critical role.[12]

-

The Role of the Base: The boronic acid itself is not nucleophilic enough to readily transmetalate. The base activates the organoboron species, but the precise mechanism has been a subject of extensive study. Two primary pathways are considered[10][13]:

-

Boronate Pathway (Path A): The base (e.g., OH⁻, OR⁻) reacts with the cyclohexenylboronic acid to form a more nucleophilic tetracoordinate "ate" complex, [Cyclohexenyl-B(OH)₃]⁻.[13][14] This activated boronate then transfers the cyclohexenyl group to the Pd(II) complex.

-

Palladium-Hydroxo/Alkoxo Pathway (Path B): The base first exchanges with the halide on the Pd(II) complex to form a palladium-hydroxo or palladium-alkoxo species. This complex then undergoes transmetalation with the neutral boronic acid.[12][13]

-

Computational and experimental evidence suggests that the operative pathway can depend on the specific reaction conditions, but the formation of an activated boronate species is a widely accepted key feature.[13][15][16]

Reductive Elimination: Product Formation and Catalyst Regeneration

This is the final step of the cycle. The two organic moieties—the pyridyl and cyclohexenyl groups—are eliminated from the Pd(II) center, forming the desired C-C bond in the final product.[1][5]

-

Mechanism: This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the cycle.[4] For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium complex.[5][17] If the transmetalation step yields a trans complex, a trans-to-cis isomerization must precede the final elimination.[17]

-

Ligand Influence: Bulky ligands that increase the spatial crowding around the palladium center can promote reductive elimination.[5][10]

Below is a diagram of the complete catalytic cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocols and Experimental Design

Successful execution of the Suzuki-Miyaura coupling requires careful selection of reagents and adherence to strict anaerobic techniques to protect the palladium catalyst from oxidation.

Key Reaction Components: A Summary Table

The choice of catalyst, ligand, base, and solvent system is interdependent and must be optimized for the specific halopyridine and boronic acid substrates.

| Component | Examples | Role & Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Loading is typically 1-5 mol%.[3] Pd(II) sources require in situ reduction, often by a phosphine ligand.[4] |

| Ligand | Monodentate: PPh₃, P(t-Bu)₃ Biaryl Phosphines: SPhos, XPhos Ferrocenyl: dppf | Stabilizes the catalyst, modulates electronic properties, and provides steric bulk to promote key steps.[5][10] Biaryl phosphines are highly effective for challenging substrates like heteroaryl chlorides.[11] |

| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃, KF Organic: Et₃N | Activates the boronic acid for transmetalation.[14] The choice affects reaction rate and can help mitigate side reactions. Stronger bases like K₃PO₄ are often used with less reactive substrates.[18] |

| Boronic Acid Partner | Cyclohexenylboronic acid, Pinacol ester (BPin) derivative | The nucleophilic partner. Boronate esters (e.g., pinacol esters) often exhibit greater stability and can reduce side reactions like protodeborylation.[19][20][21] |

| Halopyridine Partner | 2-, 3-, or 4-halopyridines (Br, Cl, I) | The electrophilic partner. Reactivity order is I > Br > Cl.[10] The position of the halide and other substituents on the pyridine ring influences reactivity.[22] |

| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with H₂O | Solubilizes reactants and facilitates the reaction. Biphasic systems (e.g., Dioxane/H₂O) are common as the base is often water-soluble.[1][10] Solvents must be thoroughly degassed. |

General Experimental Protocol

This protocol provides a reliable starting point for the coupling of a generic bromopyridine with cyclohexenylboronic acid pinacol ester. Caution: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

-

Reaction Setup:

-

Inert Atmosphere:

-

Seal the flask with a rubber septum or screw cap.

-

Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[23]

-

-

Solvent Addition:

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the limiting reagent.[3]

-

-

Reaction Execution:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[23]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the pure cyclohexenylpyridine product.[23]

-

The following diagram illustrates the general laboratory workflow.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Common Side Reactions

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

-

Protodeborylation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), resulting in the formation of cyclohexene and reduced yield.[18]

-

Homocoupling: The formation of bipyridyl or dicyclohexenyl impurities can occur, often promoted by the presence of oxygen.

-

Solution: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[18]

-

-

Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is particularly problematic for 2-halopyridines.

-

Low Reactivity of Halopyridines: Chloro-pyridines are significantly less reactive than their bromo- or iodo- counterparts.

Conclusion

The Suzuki-Miyaura coupling of cyclohexenylboronic acid with halopyridines is a cornerstone reaction for accessing valuable chemical entities. A thorough understanding of the catalytic cycle—from the initial oxidative addition at the palladium center to the crucial base-mediated transmetalation and final reductive elimination—empowers chemists to move beyond simple protocol execution. By rationally selecting catalysts, ligands, and conditions based on mechanistic principles, researchers can effectively optimize yields, minimize side reactions, and successfully tackle even the most challenging substrate combinations in their pursuit of novel pharmaceuticals and materials.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

-

Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

-

Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Burke, M. D. (2010). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Al-Masum, M., et al. (2013). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Reddy, V. P., et al. (2011). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

-

Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

-

Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

Kancherla, R., et al. (2018). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Powers, D. C., et al. (2016). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. [Link]

-

Myers, A. The Suzuki Reaction. [Link]

-

Vetticatt, M. J., & Hirschi, J. S. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

ResearchGate. (2025, August 10). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

-

College of Saint Benedict & Saint John's University. Oxidative Addition & Reductive Elimination. [Link]

-

Comins, D. L., & Fulp, A. B. (2004). Stereoselective synthesis of pyridinones: application to the synthesis of (-)-barrenazines. Organic Letters. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. oxidative addition and palladium coupling [employees.csbsju.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Handling and Storage Stability of Light-Sensitive Aminopyridine Alkenes

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and managing the inherent photosensitivity of aminopyridine alkenes. This class of compounds, while promising for various therapeutic applications, is susceptible to degradation upon exposure to light, which can compromise its efficacy, safety, and shelf-life. This document outlines the fundamental principles of photodegradation, offers practical strategies for handling and storage, and presents detailed protocols for robust stability testing. By integrating theoretical knowledge with actionable experimental procedures, this guide aims to ensure the scientific integrity and successful development of drug candidates based on aminopyridine alkene scaffolds.

Introduction: The Double-Edged Sword of Aminopyridine Alkenes

Aminopyridine alkenes represent a burgeoning class of molecules in medicinal chemistry, demonstrating potential in a range of therapeutic areas due to their unique structural and electronic properties. The presence of the aminopyridine moiety often imparts desirable pharmacological activity, while the alkene functionality provides a versatile handle for synthetic modifications and can play a crucial role in target engagement. However, this very combination of functional groups frequently leads to significant light sensitivity.

Exposure to ambient light, particularly in the ultraviolet (UV) and short-wavelength visible regions, can initiate photochemical reactions that lead to the degradation of the parent molecule.[1] This can result in a loss of potency, the formation of unknown impurities, and in some cases, the generation of toxic byproducts.[1] Therefore, a thorough understanding and proactive management of photosensitivity are critical throughout the entire lifecycle of a drug development program, from initial synthesis and handling in the research lab to the formulation and packaging of the final drug product.[2][3]

This application note serves as an in-depth technical guide, moving beyond generic advice to provide a scientifically grounded and practical resource for ensuring the stability and integrity of light-sensitive aminopyridine alkenes.

The Science of Photosensitivity: Understanding Degradation Pathways

The photosensitivity of aminopyridine alkenes is rooted in their molecular structure, which allows for the absorption of photons, leading to an excited electronic state. This excess energy can then be dissipated through various photochemical reaction pathways, resulting in the degradation of the molecule. While the specific degradation profile will be unique to each molecule, several common pathways can be anticipated for this class of compounds.

Potential Photochemical Degradation Pathways

Based on the chemistry of vinylpyridines and related structures, the following degradation pathways are plausible for aminopyridine alkenes:

-

[2+2] Cycloaddition: The alkene moiety, upon photoexcitation, can undergo cycloaddition reactions with other alkene molecules, leading to the formation of cyclobutane dimers. This process can be influenced by the concentration of the compound and the presence of acidic conditions, which can protonate the pyridine nitrogen and alter the electronic properties of the molecule.

-

Photoinduced Alkoxylation: In the presence of alcohol solvents and acidic conditions, photoirradiation can lead to the addition of an alkoxy group across the double bond. This reaction is initiated by an intramolecular charge shift in the excited state of the protonated aminopyridine alkene.

-

Photooxidation: The interaction of the excited molecule with molecular oxygen can lead to the formation of reactive oxygen species (ROS), which can then attack the alkene or the aminopyridine ring, leading to a variety of oxidative degradation products.

-

Isomerization: Light can induce cis-trans isomerization of the alkene double bond, which may alter the biological activity of the compound.

The following diagram illustrates a potential photodegradation pathway for a generic aminopyridine alkene, highlighting the formation of a cyclobutane dimer.

Caption: Potential [2+2] cycloaddition pathway.

Practical Guidelines for Handling and Storage

Given the inherent photosensitivity of aminopyridine alkenes, meticulous handling and storage practices are paramount to prevent inadvertent degradation and ensure the reliability of experimental results.

Laboratory Handling

-

Work in a Controlled Lighting Environment: Whenever possible, handle aminopyridine alkenes in a laboratory with minimized exposure to direct sunlight and overhead fluorescent lighting. The use of yellow or amber lighting, which filters out shorter, more energetic wavelengths, is highly recommended, particularly in areas where these compounds are handled for extended periods.[1]

-

Utilize Protective Glassware and Containers: Always use amber-colored glassware (e.g., vials, flasks, and cylinders) for preparing and storing solutions of aminopyridine alkenes.[1] For highly sensitive compounds, wrapping containers in aluminum foil provides an additional layer of protection.[1]

-

Minimize Exposure Time: Plan experiments to minimize the time that aminopyridine alkenes are exposed to light. Prepare solutions immediately before use and avoid leaving them on the benchtop for extended periods.

-

Inert Atmosphere: For compounds that are also susceptible to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent photo-oxidative degradation.

Storage Conditions

The appropriate storage of aminopyridine alkenes is crucial for maintaining their long-term stability. The following table summarizes recommended storage conditions for both solid materials and solutions.

| Form | Container | Light Condition | Temperature | Atmosphere | Rationale |

| Solid (Powder) | Amber glass vial with a tightly sealed cap. For highly sensitive compounds, store within a secondary light-opaque container. | Store in complete darkness (e.g., in a cabinet or refrigerator). | As recommended by the supplier or based on thermal stability data. Typically, refrigerated (2-8 °C) or frozen (-20 °C) conditions are preferred to slow down any potential degradation pathways. | Standard atmosphere unless the compound is also known to be hygroscopic or oxygen-sensitive, in which case a desiccator or inert atmosphere is recommended. | Minimizes exposure to light and reduces thermal energy, thereby slowing the rate of any potential degradation reactions. |

| Solution | Amber glass vial with a PTFE-lined cap. For highly sensitive compounds, wrap the vial in aluminum foil. | Store in complete darkness. | Store at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Avoid repeated freeze-thaw cycles. | If the solvent is volatile or the compound is oxygen-sensitive, purge the headspace with an inert gas before sealing. | Protects from light and slows down degradation kinetics in solution. Inerting the headspace prevents photo-oxidation. |

Stabilization Strategies: Proactive Protection of Aminopyridine Alkenes

Beyond passive protection through controlled handling and storage, active stabilization strategies can be employed, particularly during formulation development, to enhance the photostability of aminopyridine alkenes.

Formulation-Based Approaches

-

Use of UV Absorbers: Incorporating excipients that absorb UV radiation can protect the active pharmaceutical ingredient (API) from light-induced degradation. These molecules act as competitive absorbers, dissipating the light energy as heat.

-

Inclusion of Antioxidants: For compounds susceptible to photo-oxidation, the addition of antioxidants can quench free radicals and reactive oxygen species generated during light exposure.

-

Hindered Amine Light Stabilizers (HALS): HALS are a class of additives that do not absorb UV radiation but act as radical scavengers, inhibiting the degradation of the polymer or, in this case, the drug molecule.[4][5] They are particularly effective for protecting materials from long-term exposure to light.[6]

-

Cocrystallization: The formation of pharmaceutical cocrystals can enhance the photostability of a drug by altering its crystal packing and molecular mobility, thereby restricting the conformational changes required for photodegradation.[7][8][9]

Packaging Solutions

-

Light-Resistant Primary Packaging: The use of amber glass vials, bottles, and syringes is a fundamental and effective strategy for protecting liquid and solid dosage forms.[1]

-

Opaque Secondary Packaging: Enclosing the primary container in a light-opaque secondary packaging, such as a cardboard carton, provides an additional barrier against light exposure.[3]

Experimental Protocols for Stability Testing

A robust stability testing program is essential to understand the photosensitivity of an aminopyridine alkene and to develop a stable formulation. The following protocols are based on the principles outlined in the ICH Q1B guideline for photostability testing.[10]

Protocol 1: Forced Degradation Study (Photolytic Stress)

Objective: To intentionally degrade the aminopyridine alkene under photolytic stress to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Materials:

-

Aminopyridine alkene (solid)

-

Suitable solvent (e.g., acetonitrile, methanol, or a mixture with water)

-

Calibrated photostability chamber equipped with a light source that provides both visible and UV output (as per ICH Q1B Option 1 or 2)

-

Amber and clear glass vials

-

Aluminum foil

-

HPLC-UV system

-

Validated HPLC column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the aminopyridine alkene in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the stock solution into both clear and amber glass vials.

-

Wrap one set of clear vials completely in aluminum foil to serve as dark controls.

-

Prepare a solid sample by spreading a thin layer of the aminopyridine alkene powder in a clear glass petri dish. Cover half of the dish with aluminum foil to act as a dark control.

-

-

Light Exposure:

-

Place the vials and the petri dish in the photostability chamber.

-

Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

-

Monitor the temperature inside the chamber to ensure that degradation is primarily due to light and not heat.

-

-

Sample Analysis:

-

At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from the light-exposed vials, the dark control vials, and the solid sample.

-

Analyze the samples using a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from all significant degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the aminopyridine alkene in the light-exposed samples compared to the initial concentration and the dark controls.

-

Identify and quantify the major degradation products.

-

Characterize the degradation products using techniques such as LC-MS and NMR if necessary.

-

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method that can accurately quantify the aminopyridine alkene in the presence of its degradation products, impurities, and excipients.

Procedure:

-

Method Development:

-

Select a suitable HPLC column (e.g., C18, C8) and mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) to achieve good separation between the parent peak and the degradation product peaks generated in the forced degradation study.

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and peak shape.

-

Select a UV detection wavelength that provides a good response for both the parent compound and the degradation products.

-

-

Method Validation (as per ICH Q2(R1)):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is achieved by analyzing stressed samples and demonstrating peak purity using a photodiode array (PDA) detector.

-

Linearity: Establish a linear relationship between the concentration of the aminopyridine alkene and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is typically done by spiking a placebo with known amounts of the API.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

-

The following diagram illustrates the workflow for a comprehensive stability study of a light-sensitive aminopyridine alkene.

Caption: Workflow for a comprehensive stability study.

Conclusion

The successful development of drug candidates based on the aminopyridine alkene scaffold necessitates a proactive and scientifically rigorous approach to managing their inherent photosensitivity. By understanding the potential degradation pathways, implementing meticulous handling and storage procedures, exploring appropriate stabilization strategies, and conducting robust stability testing, researchers can ensure the integrity, quality, and safety of these promising compounds. The protocols and guidelines presented in this application note provide a solid foundation for navigating the challenges associated with light-sensitive aminopyridine alkenes and for advancing their development into potentially life-changing medicines.

References

-

Pharmaceutics | Special Issue : Formulation of Photosensitive Drugs. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Improvement of Photostability in Formulation: A Review. (2008, June 10). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Photostabilization strategies of photosensitive drugs. (2018, April 25). PubMed. Retrieved February 15, 2026, from [Link]

-

Photostable: How microencapsulation technology improves photostability in your formulation | in-cosmetics Connect. (2023, March 22). in-cosmetics Connect. Retrieved February 15, 2026, from [Link]

-

Summary of cocrystals with enhanced photostability. - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. Retrieved February 15, 2026, from [Link]

-

ANALYSIS OF LIGHT EXPOSURE TIME AND ITS EFFECT ON PHOTOSYNTHETIC PIGMENT CHLOROPHYLL Α AND Β DEGRADATION. (2021, October 28). Retrieved February 15, 2026, from [Link]

-

Effect of Dissolved Humic Substances on the Photochemical Degradation Rate of 1-Aminopyrene and Atrazine. (2002, October 31). MDPI. Retrieved February 15, 2026, from [Link]

-

Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24). Retrieved February 15, 2026, from [Link]

-

HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer - Tintoll. (2024, June 12). Tintoll. Retrieved February 15, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved February 15, 2026, from [Link]

-

Light-Sensitive Injectable Prescription Drugs. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

The Spotlight on Photostability. (2024, March 5). StabilityHub. Retrieved February 15, 2026, from [Link]

-

Role of Ultraviolet Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) in ABS Stabilization. (n.d.). Retrieved February 15, 2026, from [Link]

-

Study on Synergistic Application of Antioxidant and Light Stabilizer. (2022, July 1). Schem.net. Retrieved February 15, 2026, from [Link]

-

Light Stabilizers and UV Absorbers. (n.d.). Tintoll. Retrieved February 15, 2026, from [Link]

-

HALS (Hindered Amine Light Stabilizer). (n.d.). Ba Special Chem & Color. Retrieved February 15, 2026, from [Link]

- US20070072964A1 - Hindered amine light stabilizer, methods of making, and compositions - Google Patents. (n.d.). Google Patents.

-

HALS (Hindered Amine Light Stabilizer). (n.d.). Ba Special Chem & Color. Retrieved February 15, 2026, from [Link]

Sources

- 1. Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20070072964A1 - Hindered amine light stabilizer, methods of making, and compositions - Google Patents [patents.google.com]

- 3. Inibitori HALS | Ba Special Chem & Color [bacolor.it]

- 4. ijpsm.com [ijpsm.com]

- 5. impactfactor.org [impactfactor.org]

- 6. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. HALS (Hindered Amine Light Stabilizer) | Ba Special Chem & Color [bacolor.it]

Troubleshooting & Optimization

Stability of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine to oxidation and air exposure

Technical Support Guide: Stability of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine

This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 6-(Cyclohex-1-en-1-yl)pyridin-3-amine (CAS No. 1159821-24-5). The unique structure of this molecule, combining an aminopyridine core with a reactive cyclohexenyl moiety, presents specific stability challenges that must be understood and managed to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-(Cyclohex-1-en-1-yl)pyridin-3-amine?

A1: The stability of this compound is influenced by two key structural features: the pyridin-3-amine group and the cyclohex-1-en-1-yl (vinyl) group.

-

Oxidation of the Aminopyridine System: The amino group is an electron-donating substituent, which activates the pyridine ring, making it more susceptible to oxidation than unsubstituted pyridine. The primary amine itself can be oxidized, and the entire aromatic system can react with atmospheric oxygen, especially when catalyzed by light, heat, or trace metals.[1][2][3] One-electron oxidation of 3-aminopyridine is known to be relatively facile.[1]

-

Reactivity of the Vinyl Moiety: The cyclohexenyl group, which is a form of a vinyl group, introduces risks of peroxidation and polymerization.[4] Compounds with this feature can react with molecular oxygen to form peroxides, which can not only degrade the parent molecule but also initiate unwanted polymerization, especially upon heating.[4][5]

Q2: How should I properly store this compound to minimize degradation?

A2: Based on its chemical structure and supplier recommendations, stringent storage conditions are critical.

-

Temperature: Store at 2-8°C to slow down potential degradation pathways.[6]

-

Atmosphere: The vial should be flushed with an inert gas (e.g., argon or nitrogen) before sealing. This displaces atmospheric oxygen, which is a key reactant in both oxidation and peroxide formation.

-

Container: Use a tightly sealed, amber glass vial. The amber color protects the light-sensitive compound from photolytic degradation, while the tight seal prevents moisture and air ingress.

-

Purity: Store only high-purity material. Impurities, especially trace metals, can catalyze decomposition.[2]

Q3: I've observed a color change in my sample (e.g., from off-white to yellow or brown). What is the likely cause?

A3: A visible color change is a strong indicator of chemical degradation. For this specific molecule, discoloration is most likely due to the formation of oxidized and/or polymerized byproducts. Oxidation of the aminopyridine moiety can lead to the formation of highly conjugated systems, such as nitroso or azoxy compounds, which are often colored.[7] Additionally, radical-mediated polymerization of the vinyl group can produce colored oligomeric or polymeric materials.[4][5] If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q4: What are the potential chemical pathways for oxidative degradation upon air exposure?

A4: When exposed to air (oxygen), light, and ambient moisture, several degradation pathways can occur simultaneously. The primary routes involve oxidation at the most reactive sites: the amino group, the electron-rich pyridine ring, and the cyclohexene double bond.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Iron(II) [alpha]-Aminopyridine Complexes and Their Catalytic Activity in Oxidation Reactions: A Comparative Study of Activity and Ligand Decomposition - ProQuest [proquest.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinylpyridines, stabilized - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Controlling Isomerization of the Cyclohexenyl Double Bond

Welcome to the technical support center for controlling the isomerization of the cyclohexenyl double bond during synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with unwanted double bond migration in cyclohexene derivatives. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding cyclohexenyl double bond isomerization, providing concise answers and links to more detailed explanations.

Q1: What is cyclohexenyl double bond isomerization, and why is it a concern in my synthesis?

A: Cyclohexenyl double bond isomerization is the process where the double bond within a cyclohexene ring moves to a different position. This migration can lead to a mixture of isomers, complicating purification and reducing the yield of your desired product. The relative stability of the different isomers often dictates the direction of isomerization, with the reaction tending to favor the most thermodynamically stable product.

Q2: What are the main factors that cause the double bond to isomerize?

A: The primary drivers of isomerization are acidic or basic conditions, the presence of metal catalysts, and elevated temperatures.[1][2][3] Even trace amounts of acid or base can catalyze the migration of the double bond. Transition metal catalysts, often used for other transformations in a synthetic sequence, can also facilitate isomerization.[3][4]

Q3: How can I tell if my double bond is isomerizing?

A: The most common way to detect isomerization is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new signals in your NMR spectrum or additional peaks in your chromatogram that correspond to isomers of your starting material or product are strong indicators of isomerization.

Q4: What's the difference between kinetic and thermodynamic control in the context of isomerization?

A: Kinetic control favors the product that is formed fastest, which is often the less stable isomer, and is typically achieved at lower temperatures with short reaction times.[5][6][7][8][9] Thermodynamic control, on the other hand, favors the most stable product and is promoted by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[5][9] Understanding this distinction is crucial for designing experiments to favor your desired isomer.

II. Troubleshooting Guide: Unwanted Isomerization

This guide provides a structured approach to diagnosing and solving issues with unwanted cyclohexenyl double bond isomerization during your synthetic route.

Issue 1: Isomerization observed during an acid-catalyzed reaction.

Symptoms:

-

You are performing a reaction under acidic conditions (e.g., dehydration of a cyclohexanol, acetal deprotection) and observe the formation of multiple cyclohexene isomers.[2][10]

-

The ratio of isomers changes with reaction time and temperature.

Root Cause Analysis & Solutions:

The presence of a Brønsted or Lewis acid facilitates the protonation of the double bond, leading to the formation of a carbocation intermediate.[1][11] This carbocation can then be deprotonated at different positions, resulting in a mixture of isomers.

Solutions:

-

Lower the Reaction Temperature: At lower temperatures, you can often favor the kinetically controlled product, which may be your desired isomer.[7]

-

Use a Milder Acid: If your reaction allows, switch to a less corrosive acid or a solid-supported acid catalyst, which can sometimes offer better selectivity and easier removal.[12][13]

-

Minimize Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent further isomerization to the thermodynamically more stable product.

-

Consider a Different Synthetic Route: If isomerization is unavoidable, explore alternative synthetic pathways that do not involve strongly acidic conditions.

Experimental Protocol: Test for Temperature Effect on Isomerization

-

Set up three parallel reactions of your acid-catalyzed step at different temperatures (e.g., 0 °C, room temperature, and 40 °C).

-

Monitor the reactions by TLC or GC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).

-

Quench the reactions at the same time point and analyze the product mixture by ¹H NMR or GC to determine the ratio of isomers at each temperature.

Issue 2: Isomerization in the presence of a metal catalyst.

Symptoms:

-

You are performing a reaction involving a transition metal catalyst (e.g., palladium, rhodium, ruthenium, gold) and observe double bond migration.[3][4][14][15]

-

The isomerization occurs even under neutral conditions.

Root Cause Analysis & Solutions:

Transition metals can catalyze double bond isomerization through various mechanisms, often involving the formation of metal-hydride species or π-allyl complexes.[4]

Solutions:

-

Choose a More Selective Catalyst: Some catalysts are known to have a lower propensity for inducing isomerization. For instance, certain ruthenium complexes have been designed for highly selective alkene isomerization.[16][17]

-

Modify Ligands: The electronic and steric properties of the ligands on your metal catalyst can significantly influence its activity and selectivity. Experiment with different ligands to minimize isomerization.

-

Control Reaction Conditions: Temperature and reaction time are critical. Lower temperatures and shorter reaction times can help suppress isomerization.

Issue 3: Isomerization during work-up or purification.

Symptoms:

-

Your reaction mixture appears clean by in-situ monitoring (e.g., crude NMR), but isomerization is observed after work-up and/or chromatography.

-

You suspect your purification method is causing the issue.

Root Cause Analysis & Solutions:

Acidic or basic residues from the reaction, or the stationary phase used in chromatography (e.g., silica gel), can catalyze isomerization.

Solutions:

-

Neutralize Thoroughly: During your aqueous work-up, ensure you wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid, or a mild acid (e.g., dilute ammonium chloride solution) to remove any residual base.

-

Use Neutral Chromatography Media: If you suspect silica gel is the culprit, consider using a more neutral stationary phase like alumina (neutral or basic) or a C18-functionalized silica gel for your chromatography.

-

Passivation of Silica Gel: You can "passivate" silica gel by pre-treating it with a solution of a non-volatile base, such as triethylamine, in your eluent. This will neutralize the acidic sites on the silica surface.

III. Mechanistic Insights & Visualizations

Understanding the mechanisms of isomerization is key to controlling it. Below are simplified diagrams illustrating common pathways.

Acid-Catalyzed Isomerization

This mechanism involves the formation of a carbocation intermediate, which can then be deprotonated at different positions to yield various isomers.

Caption: Acid-catalyzed isomerization pathway.

Thermodynamic vs. Kinetic Control

This energy profile diagram illustrates the difference between the kinetically and thermodynamically favored products.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Simple, Chemoselective, Catalytic Olefin Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Research Portal [scholarworks.brandeis.edu]

- 13. researchgate.net [researchgate.net]

- 14. Cyclohexene synthesis [organic-chemistry.org]

- 15. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 16. research.sdsu.edu [research.sdsu.edu]

- 17. US20060211889A1 - Process for the isomerisation of a cyclohexenyl alkyl or alkenyl ketone - Google Patents [patents.google.com]

Technical Support Center: Optimization of Base and Solvent Systems for Pyridine-Boronic Acid Coupling

Welcome to the Technical Support Center for Pyridine-Boronic Acid Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of bases and solvents in Suzuki-Miyaura coupling reactions involving pyridine-boronic acids.

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of pyridine-boronic acids?

The base is a critical component of the catalytic cycle, performing several key functions.[1] Its main role is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species.[1][2] This boronate is then more readily transferred to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction.[1] The choice of base can significantly influence the reaction rate, yield, and selectivity.[1]

Q2: How do I choose the right base for my reaction? Are stronger bases always better?

The selection of a base is not a one-size-fits-all solution and depends on the specific substrates and catalyst system. While a base is necessary to form the reactive boronate species, an overly strong base can lead to undesired side reactions. Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1]

-

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are effective and widely used bases, often providing high yields.[1][3]

-

Potassium Phosphate (K₃PO₄) is another common choice, particularly effective in couplings involving heteroaryl halides.[1][4][5]

-

Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can be beneficial in challenging coupling reactions.[1]

The optimal base is often determined empirically, but a good starting point is K₂CO₃ or K₃PO₄.[1][3][4]

Q3: What is the function of the solvent system, and why are aqueous mixtures often used?

The solvent system must solubilize all reaction components to facilitate the reaction.[4] Aprotic solvents like dioxane, toluene, and dimethylformamide (DMF) are common.[6][7][8] The addition of water is often beneficial and can significantly increase the reaction yield.[6] Water can increase the solubility of inorganic bases like sodium phosphate (Na₃PO₄) and can influence the mechanism of transmetalation by enabling the formation of Pd-OH intermediates.[6] It can also affect the speciation of boronic acids and esters.[6]

Q4: My pyridine-boronic acid seems to be degrading. What is happening and how can I prevent it?

Pyridine-boronic acids, especially 2-pyridylboronic acids, are known to be unstable and prone to a side reaction called protodeboronation .[4][9][10] This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of the corresponding pyridine without the boronic acid group.[4][9]

To mitigate protodeboronation:

-

Use more stable boronic acid derivatives: Pinacol esters or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids.[4][11]

-

Employ milder reaction conditions: Lowering the reaction temperature and using a weaker base can help reduce the rate of decomposition.[4]

-

Use a slow-release strategy: MIDA (N-methyliminodiacetic acid) boronates can be used, which slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[9][12]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of pyridine-boronic acids.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

-

Inefficient Catalyst System: Standard palladium catalysts may be ineffective for sterically hindered or electron-rich/poor pyridine substrates.[4] The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.[4]

-

Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can promote the oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibition by the pyridine nitrogen.[4]

-

-

Inappropriate Base or Solvent: The chosen base may not be effectively activating the boronic acid, or the solvent may not be adequately solubilizing the reactants.[4]

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Side Products (Homocoupling, Protodeboronation)

Possible Causes & Solutions

-

Homocoupling: The coupling of two boronic acid molecules or two aryl halides can lead to undesired dimeric byproducts.[4] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst which gets reduced to Pd(0) by homocoupling two boronic acids.[4][13]

-

Solution: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).[4] Using a Pd(0) source directly can sometimes mitigate this issue.

-

-

Protodeboronation: As discussed in the FAQs, this is the loss of the boronic acid functionality.[4][9] It is particularly problematic with heteroaryl boronic acids.[4]

-

Solution:

-

Comparative Data: Base and Solvent Effects

The following table summarizes findings from various studies on the effect of base and solvent on the yield of Suzuki-Miyaura couplings involving pyridine derivatives.

| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | Not Specified | 81 | [1] |

| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Na₃PO₄ | Dioxane/H₂O | 72 | [6] |

| 4-Iodopyridine | Aryl Pinacol Borate | Pyridine | MeOH or DMSO | Low | [7] |

| 5-Bromo-2-methylpyridin-3-amine derivative | Various Arylboronic acids | K₃PO₄ | Dioxane/H₂O (4:1) | Moderate to Good | [5] |

| p-Bromoacetophenone | Phenylboronic acid | KOH | H₂O (with TBAB) | 96 | [14] |

| p-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | H₂O (with TBAB) | 90 | [14] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Pyridine Halide

This protocol is a general starting point and should be optimized for specific substrates.

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the pyridine halide (1.0 mmol), the boronic acid derivative (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[4]

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

-

Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[4]

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[4][5]

-

Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring for the specified time (e.g., 8-24 hours), monitoring completion by TLC, GC-MS, or LC-MS.[4][5]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[4]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[4]

Mechanistic Overview of the Role of Base and Solvent

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle where the base and solvent play a crucial role.

Caption: Role of base and solvent in the catalytic cycle.

References

- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.

- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Novel pyridine-based Pd(II)

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor

- Help needed with unreproducible Suzuki coupling. Reddit.

- A General Solution for the 2-Pyridyl Problem. PMC - NIH.

- Protodeboron

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Decoding the Vibrational Fingerprint: A Guide to the Characteristic IR Absorption Bands of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and glean structural insights. This guide provides an in-depth analysis of the characteristic IR absorption bands for 6-(Cyclohex-1-en-1-yl)pyridin-3-amine, a molecule of interest due to its hybrid structure incorporating a substituted pyridine ring and a cyclohexene moiety. Understanding its vibrational signature is crucial for synthesis confirmation, purity assessment, and further analytical studies.

This guide will dissect the expected IR spectrum of the target molecule by examining its constituent functional groups. We will compare these expected absorptions with those of related structural analogs to highlight key differentiating features. Furthermore, a standardized experimental protocol for acquiring high-quality IR data is provided.

The Vibrational Landscape of a Hybrid Molecule

The structure of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine presents a confluence of vibrational modes originating from its three key components: the 3-aminopyridine core, the cyclohexene ring, and the aliphatic C-H bonds of the cyclohexene. The electronic interplay between these groups, particularly the conjugation of the cyclohexene double bond with the aromatic pyridine system, will subtly influence the precise position and intensity of their characteristic absorption bands.

Key Diagnostic Regions in the IR Spectrum

The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). While the fingerprint region offers a unique pattern for each molecule, the functional group region contains the most readily interpretable bands for structural confirmation.

A Comparative Analysis of Expected IR Absorptions

To predict the IR spectrum of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine, we will systematically examine the expected vibrational modes and compare them with simpler, related molecules.

The Amino Group (N-H Vibrations)

The primary aromatic amine group is a key diagnostic feature. Primary amines typically exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[1][2][3] Aromatic primary amines tend to absorb at slightly higher frequencies than their aliphatic counterparts.[3][4][5]

-

Expected Bands:

-

~3450-3400 cm⁻¹ (Asymmetric N-H Stretch): A medium intensity, sharp band.

-

~3350-3300 cm⁻¹ (Symmetric N-H Stretch): A medium intensity, sharp band.

-

-

Comparison with 3-Aminopyridine: The IR spectrum of 3-aminopyridine shows these characteristic double peaks for the N-H stretch.[6][7][8][9][10] The presence of the bulky cyclohexenyl substituent in our target molecule is unlikely to cause a major shift in these frequencies.

-